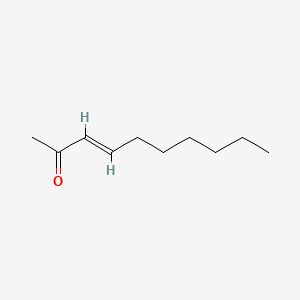
3-Decen-2-one
Vue d'ensemble
Description
3-Decen-2-one is an organic compound with the molecular formula C₁₀H₁₈O. It is also known by other names such as Heptylidene acetone and Oenanthylidene acetone . This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents like ethanol, ether, and benzene .
Mécanisme D'action
Target of Action
3-Decen-2-one is primarily targeted at stored potatoes . It functions as a plant growth regulator , specifically as a sprout inhibitor .
Mode of Action
This compound interacts with its targets by increasing tuber respiration . It interferes with membrane integrity , which results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to plant growth regulation . By increasing tuber respiration, it affects plant growth and inhibits sprouting
Pharmacokinetics
It is known that this compound is a naturally occurring biochemical substance with a history of unremarkable human exposure . It is approved by the U.S. Food and Drug Administration (FDA) for use as a synthetic agent and adjuvant that may be directly added to food .
Result of Action
The primary molecular and cellular effect of this compound’s action is the inhibition of sprouting in stored potatoes . This is achieved through increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues .
Action Environment
The action of this compound is influenced by its environment. It is intended for postharvest use on stored potatoes . The end-use formulations will be introduced and dispersed as a vapor through air circulation systems in potato storage warehouse facilities .
Analyse Biochimique
Biochemical Properties
3-Decen-2-one functions as a plant growth regulator by increasing tuber respiration and interfering with membrane integrity. This interference results in increased oxidative stress, desiccation, and rapid necrosis of the meristems and surrounding sprout tissues . The compound interacts with various enzymes and proteins involved in cellular respiration and oxidative stress pathways. For instance, it may interact with enzymes such as catalase and superoxide dismutase, which play crucial roles in mitigating oxidative damage within cells.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing oxidative stress and causing desiccation and necrosis in plant tissues . This compound can impact cell signaling pathways related to stress responses and may alter gene expression patterns associated with oxidative stress and cell death. Additionally, this compound affects cellular metabolism by disrupting membrane integrity and increasing respiration rates in tuber cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound interferes with membrane integrity, leading to increased oxidative stress and subsequent cellular damage . It may inhibit or activate specific enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase, thereby altering the cellular redox state. Changes in gene expression related to stress responses and cell death are also observed in the presence of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions and continues to exert its sprout-inhibiting effects over extended periods . Prolonged exposure may lead to increased oxidative stress and potential cellular damage in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits sprouting without causing significant adverse effects . Higher doses may lead to toxic effects, including increased oxidative stress and potential damage to cellular structures . Threshold effects are observed, where the compound’s efficacy in sprout inhibition is balanced against its potential toxicity at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism and the citric acid cycle . The compound is metabolized into innocuous substances that are either excreted or further metabolized within these pathways . Enzymes such as acetyl-CoA carboxylase and citrate synthase may interact with this compound during its metabolism, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with membrane proteins and intracellular transport mechanisms . These interactions determine the compound’s efficacy in exerting its biochemical effects and its overall distribution within the cellular environment .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations, such as the mitochondria or endoplasmic reticulum, can influence its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
3-Decen-2-one can be synthesized through several methods:
Oxidation of 1-Decene: This method involves the oxidation of 1-Decene using oxidizing agents such as hydrogen peroxide or benzoyl peroxide.
Condensation of Heptaldehyde and Acetone: This method involves the condensation reaction between heptaldehyde and acetone.
Dehydration of 4-Decanol-2-one: This method involves the dehydration of 4-Decanol-2-one over pumice or clay.
Analyse Des Réactions Chimiques
3-Decen-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Decen-2-one has several scientific research applications:
Plant Growth Regulator: It is used as a natural plant growth regulator to inhibit sprouting in stored potatoes
Flavoring Agent: It is used as a flavoring ingredient in the food industry.
Biopesticide: It is used as a biopesticide to control pests in agricultural settings.
Comparaison Avec Des Composés Similaires
3-Decen-2-one can be compared with other similar compounds such as:
3-Methyl-3-decen-2-one: This compound has a similar structure but includes a methyl group at the third position.
5,5-Dimethyl-3-decen-2-one: This compound has two methyl groups at the fifth position.
(E)-4-Methyl-3-decen-2-one: This compound has a methyl group at the fourth position and exists in the E-form.
These similar compounds share structural similarities but differ in their specific functional groups and positions, which can lead to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
(E)-dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-8-9-10(2)11/h8-9H,3-7H2,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPDANVNRUIUAB-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315551 | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity floral jasmine-like aroma | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
almost insoluble in water; soluble in purfume oils, Miscible at room temperature (in ethanol) | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.809-0.813 | |
| Record name | 3-Decen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1062/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-84-1, 10519-33-2 | |
| Record name | trans-3-Decen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Decen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Decen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-3-Decen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-decen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-dec-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.266.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DECEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22804BQXD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-decen-2-one effective in controlling sprout growth in potatoes?
A1: While the precise mechanism of action remains unclear, research suggests that this compound, along with other α,β-unsaturated ketones and aldehydes, disrupts normal physiological processes within the potato tuber that are essential for sprout development []. This disruption leads to a concentration-dependent suppression of sprout growth [].
Q2: How is this compound metabolized within the potato tuber?
A2: this compound is metabolized through a two-step process within the potato tuber. Initially, it is converted to the corresponding alkyl aldehyde, decanal. Decanal is then further metabolized to the alkyl primary alcohol, decanol [].
Q3: Does the application of this compound result in significant residues within the potato tuber?
A3: Studies indicate that this compound and its metabolites break down relatively quickly within the potato tuber. Following a single application, concentrations decline rapidly. The most persistent metabolite identified was decanol, but even this remained at low levels [].
Q4: Is this compound a viable alternative to other sprout inhibitors currently in use?
A4: Research suggests that this compound demonstrates good potential as a sprout inhibitor. A single application effectively halts sprout growth for several months, and a second application extends this period even further []. This efficacy, coupled with its rapid metabolism and low residue levels, makes it a strong contender for replacing existing sprout control methods [].
Q5: Are there any safety concerns regarding the use of this compound as a sprout inhibitor?
A5: While research on this compound's safety profile is ongoing, a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) is available []. This assessment likely considered potential toxicological effects and can be consulted for detailed information.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



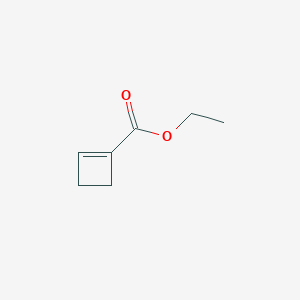
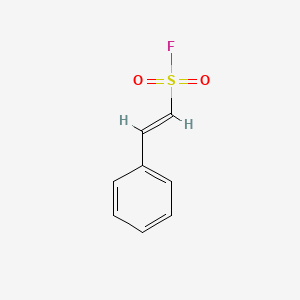
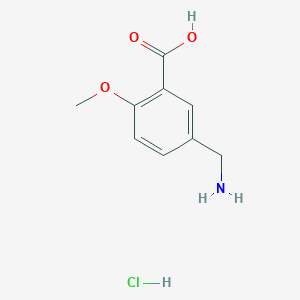
![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3420296.png)


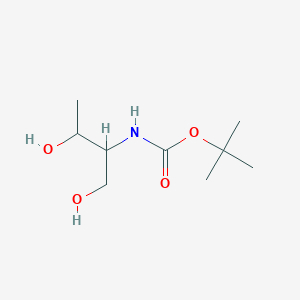

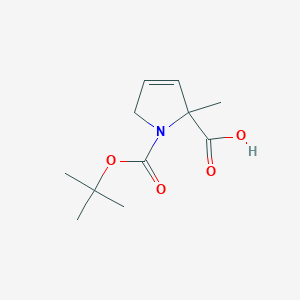

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
![Benzo[b]thiophene-4-sulfonyl chloride](/img/structure/B3420361.png)

